Cas no 1494117-08-6 (3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid)

3-(2,3-ジメトキシフェニル)-3-アセトアミドプロパン酸は、有機合成や医薬品開発において有用な中間体です。この化合物は、2,3-ジメトキシフェニル基とアセトアミド基、カルボン酸基を有するため、多様な化学修飾が可能です。特に、神経科学分野や薬理活性化合物の合成において、重要な骨格構造として利用されます。高い純度と安定性を備えており、研究用途に適しています。また、その特異的な構造は、生物活性化合物の設計において、標的分子との相互作用を最適化する際に有利です。

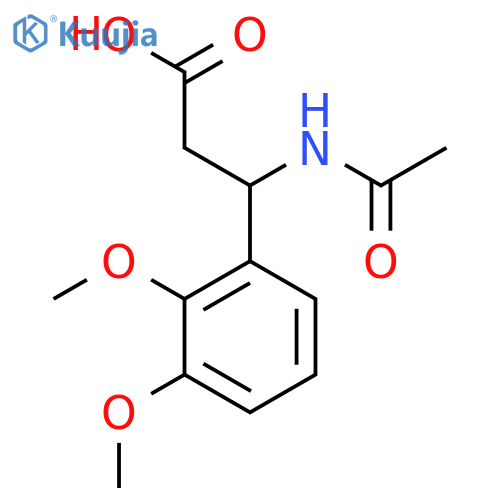

1494117-08-6 structure

商品名:3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid

- Z1143253490

- AKOS012961224

- 1494117-08-6

- EN300-16662494

- 3-Acetamido-3-(2,3-dimethoxyphenyl)propanoic acid

-

- インチ: 1S/C13H17NO5/c1-8(15)14-10(7-12(16)17)9-5-4-6-11(18-2)13(9)19-3/h4-6,10H,7H2,1-3H3,(H,14,15)(H,16,17)

- InChIKey: HEHSJDVXUFFZGA-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=CC=CC=1C(CC(=O)O)NC(C)=O)OC

計算された属性

- せいみつぶんしりょう: 267.11067264g/mol

- どういたいしつりょう: 267.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 84.9Ų

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16662494-0.5g |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 95.0% | 0.5g |

$520.0 | 2025-02-19 | |

| Enamine | EN300-16662494-100mg |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 90.0% | 100mg |

$476.0 | 2023-09-21 | |

| Enamine | EN300-16662494-250mg |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 90.0% | 250mg |

$498.0 | 2023-09-21 | |

| Enamine | EN300-16662494-1000mg |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 90.0% | 1000mg |

$541.0 | 2023-09-21 | |

| Enamine | EN300-16662494-2500mg |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 90.0% | 2500mg |

$1063.0 | 2023-09-21 | |

| Enamine | EN300-16662494-2.5g |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 95.0% | 2.5g |

$1063.0 | 2025-02-19 | |

| Enamine | EN300-16662494-0.1g |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 95.0% | 0.1g |

$476.0 | 2025-02-19 | |

| Enamine | EN300-16662494-0.25g |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 95.0% | 0.25g |

$498.0 | 2025-02-19 | |

| Enamine | EN300-16662494-1.0g |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 95.0% | 1.0g |

$541.0 | 2025-02-19 | |

| Enamine | EN300-16662494-5000mg |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid |

1494117-08-6 | 90.0% | 5000mg |

$1572.0 | 2023-09-21 |

3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

1494117-08-6 (3-(2,3-dimethoxyphenyl)-3-acetamidopropanoic acid) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 13769-43-2(potassium metavanadate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量